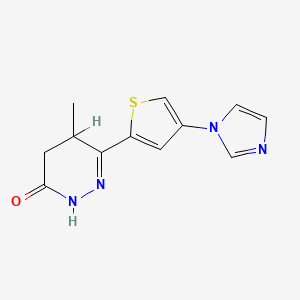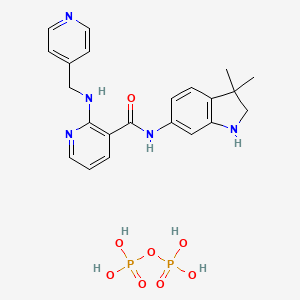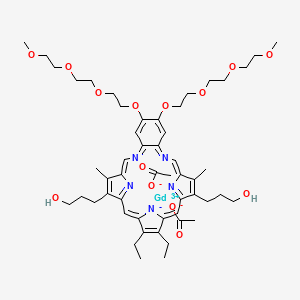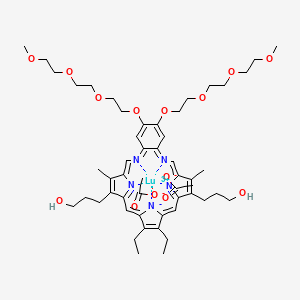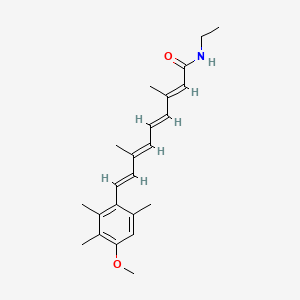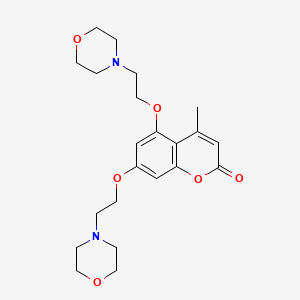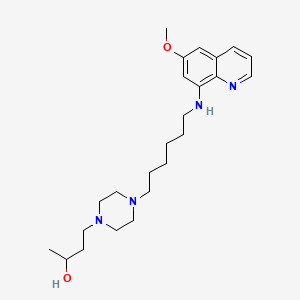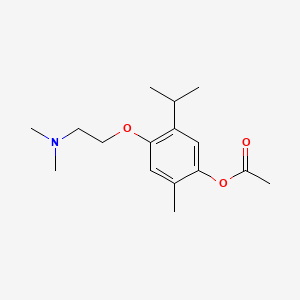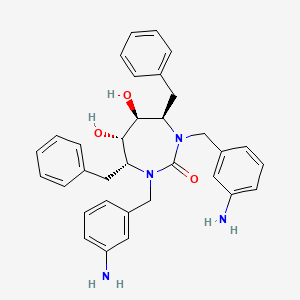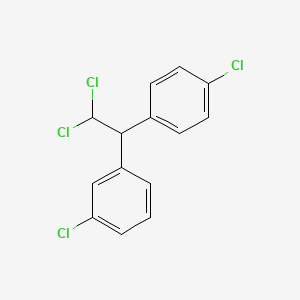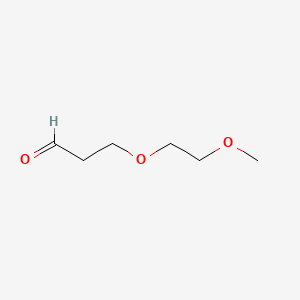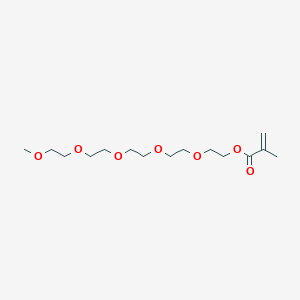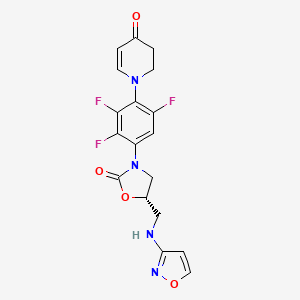
Contezolid
Übersicht
Beschreibung
Contezolid (trade name Youxitai) is an antibiotic of the oxazolidinone class . It is effective against Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pyogenes, Streptococcus agalactiae, and other bacteria . In 2021, it was approved by the National Medical Products Administration of China for the treatment of complicated skin and soft tissue infections (cSSTI) .
Molecular Structure Analysis
Contezolid is characterized by a basic 2-oxazolidinone nucleus . It binds to the 50 S ribosomal subunit, thereby inhibiting the biosynthesis of bacterial proteins .Chemical Reactions Analysis
Contezolid is an orally administered oxazolidinone antibacterial agent . It has been found to have an improved safety profile with a significantly reduced potential for myelosuppression .Physical And Chemical Properties Analysis
Contezolid has a molecular formula of C18H15F3N4O4 and a molecular weight of 408.33 g/mol . It is a solid substance and has a solubility of 120 mg/mL in DMSO .Wissenschaftliche Forschungsanwendungen
1. Antibacterial Activity Against Gram-Positive Pathogens
Contezolid, an oxazolidinone antibacterial agent, has demonstrated potent in vitro activity against a variety of Gram-positive clinical isolates. This includes effectiveness against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), coagulase-negative Staphylococcus, Enterococcus spp., and streptococci. Significantly, it also shows activity against vancomycin-resistant Enterococcus faecium isolates (Carvalhaes, Duncan, Wang, & Sader, 2020).
2. Effectiveness Against Mycobacterium tuberculosis
Contezolid has been evaluated for its in vitro and in vivo activities against Mycobacterium tuberculosis. The results suggest that it is as effective as linezolid, a comparison drug, in reducing bacterial load in animal models infected with M. tuberculosis (Shoen, Destefano, Hafkin, & Cynamon, 2018).
3. Potential for Treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSIs)
Contezolid has been under investigation for the treatment of ABSSSIs. Studies have shown its potent in vitro antibacterial activity against Gram-positive and anaerobic isolates from clinical trials focusing on ABSSSIs (Yang, Hu, & Zhu, 2019).
4. Low Risk of Monoamine Oxidase Inhibition
Research indicates that contezolid and its prodrug contezolid acefosamil have a lower propensity to induce monoamine oxidase-related serotonergic neurotoxicity compared to linezolid. This reduced risk is particularly significant for patients on concurrent selective serotonin reuptake inhibitors or those for whom MAO inhibitors are contraindicated (Wang, Voss, Liu, & Gordeev, 2021).
5. Efficacy in Complicated Skin and Soft Tissue Infections
Contezolid has been approved for treating complicated skin and soft tissue infections (cSSTIs), showing efficacy against a broad range of Gram-positive bacteria, including MRSA, penicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant Enterococci (Kaul, Dasgupta, & Chopra, 2022).
6. Pharmacokinetics and Disposition in Humans
A pharmacokinetics study showed that following oral administration, approximately 91.5% of contezolid is recovered, primarily in urine. This study helped understand the metabolic pathways and disposition ofcontezolid in the human body, which is crucial for its clinical development and usage (Wu, Meng, Yuan, & Zhong, 2021).
7. Activity Against Mycobacterium abscessus
Contezolid has shown activity against Mycobacterium abscessus in vitro. This indicates its potential for treating infections caused by M. abscessus, providing a novel approach for managing these challenging infections (Guo, Xu, Tan, & Zhang, 2021).
8. Pharmacokinetics in Specific Populations
Studies have investigated the pharmacokinetics of contezolid in subjects with renal impairment. These studies are crucial to understand how kidney function affects the drug's metabolism and excretion, ensuring safe and effective use in patients with varying degrees of renal function (Fang, Yang, & Yuan, 2022).
9. Evaluation in Phase 3 Clinical Trials
Contezolid has been evaluated in Phase 3 clinical trials for its efficacy and safety in treating skin infections. These trials are essential to demonstrate its non-inferiority to other treatments like linezolid, providing a basis for its approval and use in clinical settings (Zhao, Huang, Yuan, & Zhang, 2022).
10. Reduced Risk of Hematological Abnormalities
Contezolid has shown a significant lower incidence of hematological abnormalities like leukopenia and thrombocytopenia compared to linezolid, making it a safer alternative for long-term use in treating bacterial infections (Fang, Yang, & Yuan, 2022).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(5S)-5-[(1,2-oxazol-3-ylamino)methyl]-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O4/c19-12-7-13(15(20)16(21)17(12)24-4-1-10(26)2-5-24)25-9-11(29-18(25)27)8-22-14-3-6-28-23-14/h1,3-4,6-7,11H,2,5,8-9H2,(H,22,23)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULYVXZZUMRQAX-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C=CC1=O)C2=C(C=C(C(=C2F)F)N3CC(OC3=O)CNC4=NOC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C=CC1=O)C2=C(C=C(C(=C2F)F)N3C[C@@H](OC3=O)CNC4=NOC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Contezolid | |
CAS RN |
1112968-42-9 | |
| Record name | Contezolid [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1112968429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MRX-I | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12796 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CONTEZOLID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B669M62ELP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



